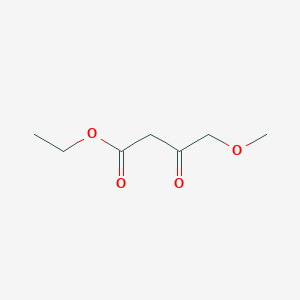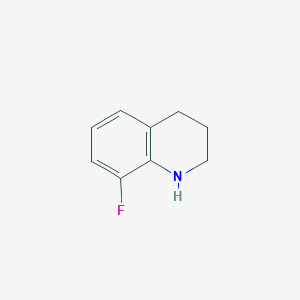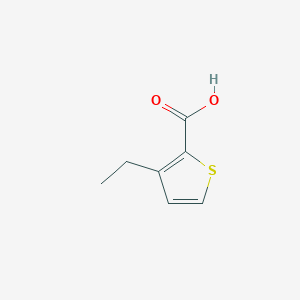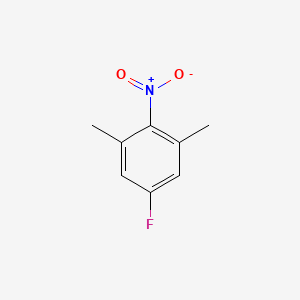
3-Chloro-7-azaindole
Descripción general
Descripción
3-Chloro-7-azaindole is a derivative of azaindole . Azaindoles are interesting in terms of drug optimization strategies. They have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .
Synthesis Analysis
The synthesis of azaindole derivatives has been an active area of research. Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed .Molecular Structure Analysis
The molecular structure of this compound is C7H5ClN2 . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .Chemical Reactions Analysis
The development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . The first key Suzuki arylation was carried out selectively in position C -2 by displacement of the iodine atom vs. the bromine atom in C -4 of the azaindole moiety .Physical And Chemical Properties Analysis
The empirical formula of this compound is C7H5ClN2 and its molecular weight is 152.58 . It is a solid with a melting point of 169-173 °C .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Flexible Synthesis : 3-Chloro-7-azaindole is used as a building block in the synthesis of various 7-azaindole derivatives, which are valuable in medicinal chemistry. Microwave-assisted synthesis techniques have been developed for efficient and flexible production of these compounds, indicating their importance in synthetic chemistry (Schirok, 2006).
Preparation of Alkynyl Derivatives : It is used in the synthesis of 2-alkynyl-7-azaindoles, a process that involves palladium-catalyzed alkynylation in water, demonstrating its role in creating structurally diverse molecules (Layek et al., 2009).
Electrophilic Cyclization Reactions : this compound can be synthesized through electrophilic cyclization reactions, showcasing its utility in producing biologically relevant molecules (Philips et al., 2019).
Structural and Spectroscopic Studies
X-ray Crystal Structure and Vibrational Spectra : Detailed studies on the crystal structure, vibrational spectra, and density functional calculations of this compound have been conducted. These studies provide insights into the compound's structural properties and potential applications in materials science (Morzyk-Ociepa et al., 2015).
Comparative Structural Analysis : Comparative studies involving various halogeno-derivatives of 7-azaindole, including this compound, have been conducted to understand their structural differences and similarities, contributing to the field of crystallography and molecular structure analysis (Morzyk-Ociepa et al., 2018).
Mecanismo De Acción
Target of Action
3-Chloro-7-azaindole, like other azaindole derivatives, is primarily targeted towards protein kinases . These protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of cells . The compound has shown potential to be developed into a multi-targeted kinase inhibitor .
Mode of Action
The compound interacts with its targets, the protein kinases, by binding to them. The binding efficacy of this compound with protein kinases was analyzed through molecular docking studies . The smaller the lowest binding energy data between the compound and each target, the better the anticancer activity it showed .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the protein kinases it targets. Protein kinases play a key role in various cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis . By inhibiting these kinases, this compound can disrupt these processes, particularly in cancer cells where these pathways are often dysregulated .
Pharmacokinetics
Azaindoles in general have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have the potential to modulate and finely tune target binding and ADME-tox properties .
Result of Action
The primary result of this compound’s action is its antiproliferative activity. It has been tested against various cell lines and has shown significant results . For instance, it has shown effective inhibitory concentration (IC50) on HeLa cells, MCF-7, and MDA MB-231 cells . The compound effectively inhibited DDX3 in a dose-dependent manner .
Safety and Hazards
Direcciones Futuras
The 7-azaindole building block has attracted considerable interest in the field of drug discovery. Because of their powerful medicinal properties, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The global ring functionalization of 7-azaindoles are potential as pharmacophores for various therapeutic targets .
Análisis Bioquímico
Biochemical Properties
3-Chloro-7-azaindole plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate to specific substrates, a process essential for regulating cellular activities. This compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9) and Haspin kinase, both of which are involved in cell cycle regulation and gene expression . The interaction between this compound and these kinases involves binding to the adenosine triphosphate-binding site, thereby preventing the phosphorylation of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting CDK9, this compound disrupts the transcriptional elongation of genes, leading to altered gene expression profiles . This inhibition can result in the suppression of oncogenes, making this compound a potential anticancer agent. Additionally, the inhibition of Haspin kinase by this compound affects chromosomal alignment during mitosis, further influencing cell division and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the adenosine triphosphate-binding pocket of CDK9 and Haspin kinase, leading to competitive inhibition . This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The resulting decrease in phosphorylation events alters downstream signaling pathways and gene expression, contributing to the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects of this compound on CDK9 and Haspin kinase are sustained over several hours, with gradual degradation observed over extended periods . Long-term exposure to this compound in cell cultures can lead to persistent changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . Higher doses of this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without inducing toxicity . These findings highlight the importance of dose optimization in the potential therapeutic use of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. Cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological effects of the compound. The metabolic flux and levels of metabolites are influenced by the activity of these enzymes, which can vary among individuals .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with nuclear kinases and influences gene expression . The localization of this compound to other organelles, such as mitochondria, can also impact its biological effects and therapeutic potential .
Propiedades
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDDUMFTQHVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470698 | |
| Record name | 3-Chloro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80235-01-4 | |
| Record name | 3-Chloro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Chloro-7-azaindole interesting for anticancer research?
A1: this compound belongs to the 7-azaindole family, which demonstrates notable activity as ligands in platinum-based anticancer complexes [, ]. These complexes, structurally similar to cisplatin, hold promise for improved therapeutic outcomes.
Q2: How does the structure of this compound contribute to its activity in platinum complexes?
A2: While the provided abstracts don't delve into the specific mechanism, research suggests that 7-azaindole derivatives, including this compound, can coordinate to platinum through their nitrogen atoms [, ]. This interaction likely influences the complex's interaction with DNA, potentially leading to enhanced antitumor activity. Further studies are needed to confirm the exact mechanism of action.
Q3: Are there any studies investigating the toxicity of this compound-containing platinum complexes?
A3: Yes, research has explored the toxic effects of cis-dichloridoplatinum(II) complexes containing this compound and similar 7-azaindole halogen derivatives in tumor cells []. This research highlights the importance of understanding the safety profile of these complexes for potential therapeutic applications.
Q4: What are the challenges in formulating this compound-containing complexes for drug delivery?
A4: One study successfully utilized 4-aminobenzoic acid-coated maghemite nanoparticles to deliver a highly cytotoxic cisplatin-like complex incorporating this compound []. This suggests the potential of nanoformulations in overcoming challenges like solubility and targeted delivery, paving the way for more effective cancer therapies.
Q5: Are there analytical techniques available to study this compound?
A5: Various techniques have been employed to characterize this compound. X-ray crystallography has elucidated its structure, revealing dual N-H⋯N hydrogen bonds in its dimeric form []. Additionally, vibrational spectroscopy, potentially including infrared and Raman spectroscopy, has been used to study its vibrational modes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




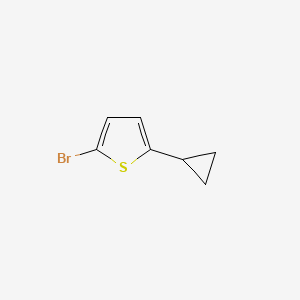
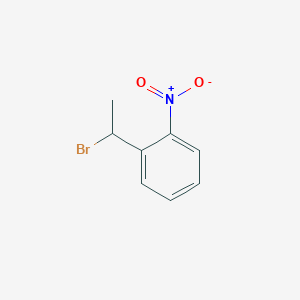
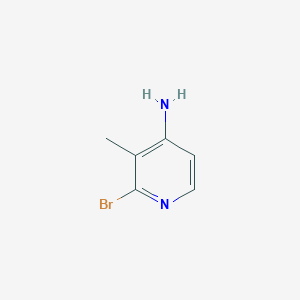

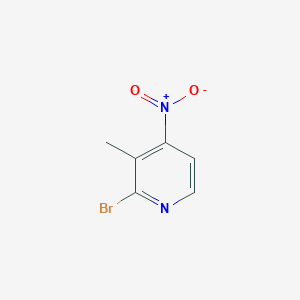
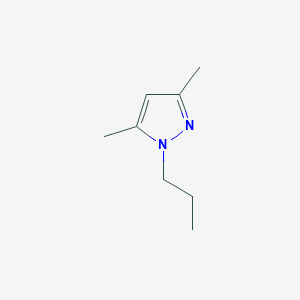
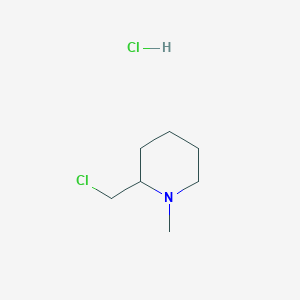
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
